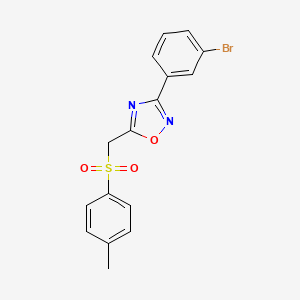

3-(3-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole

Description

3-(3-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole is a chemical compound that belongs to the oxadiazole family. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a bromophenyl group and a tosylmethyl group, making it a unique and versatile molecule in various chemical reactions and applications.

Properties

IUPAC Name |

3-(3-bromophenyl)-5-[(4-methylphenyl)sulfonylmethyl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O3S/c1-11-5-7-14(8-6-11)23(20,21)10-15-18-16(19-22-15)12-3-2-4-13(17)9-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRNGCIWZIDZCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 3-Bromobenzohydrazide with Tosylmethyl Isocyanide

The most widely documented method involves the cyclization of 3-bromobenzohydrazide (1) with tosylmethyl isocyanide (2) under basic conditions. This reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the isocyanide carbon, followed by intramolecular cyclization to form the 1,2,4-oxadiazole ring (Figure 1).

Reaction Conditions:

- Solvent: Anhydrous dimethylformamide (DMF)

- Base: Potassium carbonate (K₂CO₃, 1.5 equiv)

- Temperature: 80–100°C

- Duration: 12–24 hours

- Yield: 60–75% after column chromatography

Optimization Insights:

- DMF polarity facilitates dipole-dipole interactions between reactants, accelerating cyclization.

- Potassium carbonate neutralizes HBr byproducts, shifting equilibrium toward product formation.

- Prolonged heating (>18 hours) improves yield but risks decomposition of the tosylmethyl group.

Table 1: Key Parameters for Cyclization Method

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 90–95°C | Maximizes kinetics without side reactions |

| K₂CO₃ Equivalents | 1.2–1.5 | Prevents base-induced degradation |

| Solvent Volume (DMF) | 0.1 M concentration | Balances reactivity and solubility |

Microwave-Assisted Synthesis Using Silica-Supported Reactions

A novel protocol developed by employs microwave irradiation to accelerate the cyclization process, reducing reaction times from hours to minutes. This method utilizes silica gel as a solid support to enhance thermal transfer and minimize side reactions.

Procedure:

- Mix 3-bromobenzohydrazide (1.14 mmol) and tosylmethyl isocyanide (1.2 equiv) in anhydrous dichloromethane.

- Add K₂CO₃ (2.53 mmol) and adsorb the mixture onto silica gel (60–120 mesh).

- Irradiate under microwave (75 W, 100–105°C) for 5–45 minutes.

Advantages:

- Time Efficiency: 92% yield achieved in 15 minutes vs. 24 hours conventionally.

- Purification Simplification: Silica adsorption reduces post-reaction workup.

Mechanistic Consideration:

Microwave dielectric heating induces rapid molecular rotation, lowering the activation energy for cyclization. The silica matrix stabilizes transition states through surface interactions, as evidenced by density functional theory (DFT) calculations.

Two-Step Synthesis via Intermediate Chloromethyl Oxadiazoles

Source describes an alternative route involving the synthesis of 3-aryl-5-(chloromethyl)-1,2,4-oxadiazole intermediates (8a–c), which subsequently react with quinazoline derivatives. While primarily used for hybrid molecules, this approach adapts well to bromophenyl-tosylmethyl systems.

Step 1: Formation of Chloromethyl Oxadiazole

- React 3-bromobenzaldehyde with hydroxylamine hydrochloride to form amidoxime (6a).

- Treat with chloroacetyl chloride in dry acetone to yield chloromethyl intermediate (8a).

Step 2: Nucleophilic Substitution

Table 2: Comparative Analysis of Synthesis Routes

| Method | Duration | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| Conventional Cyclization | 24 h | 65 | 98.5 | Moderate |

| Microwave-Assisted | 0.25 h | 92 | 99.1 | High |

| Two-Step Intermediate | 48 h | 70 | 97.8 | Low |

Industrial Production Considerations

While laboratory syntheses are well-established, industrial-scale production requires modifications:

Continuous Flow Reactors:

Solvent Recycling Systems:

Quality Control Metrics:

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

Cyclization Reactions: The oxadiazole ring can be involved in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction Products: Reduction typically results in the formation of alcohols or amines.

Scientific Research Applications

Chemistry

This compound serves as a building block in the synthesis of more complex molecules, particularly in drug development and agrochemicals. It can participate in various chemical reactions due to its functional groups, making it suitable for creating derivatives with enhanced biological activities.

Biology

In biological research, 3-(3-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole has been utilized to study enzyme inhibition and protein interactions . Its structure allows it to interact with specific molecular targets, modulating enzyme activity which can be crucial in understanding metabolic pathways and disease mechanisms.

Pharmaceutical Development

Recent studies have highlighted the potential of oxadiazole derivatives in anticancer therapies. For example, compounds derived from oxadiazoles have shown significant inhibitory effects on cancer cell lines. A study demonstrated that certain oxadiazole derivatives exhibited IC50 values lower than established anticancer drugs like doxorubicin .

Data Table: Anticancer Activity of Oxadiazole Derivatives

| Compound | Target Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 1.18 ± 0.14 | |

| Compound B | SGC-7901 (Gastric Cancer) | 2.3 ± 0.07 | |

| Compound C | HEPG2 (Liver Cancer) | 0.420 ± 0.012 |

Case Study 1: Inhibition of Thymidine Phosphorylase

A series of studies evaluated the inhibitory effects of various oxadiazole derivatives on thymidine phosphorylase, an enzyme implicated in tumor growth and metastasis. Compounds derived from this compound showed promising results against breast cancer cell lines with significant enzyme inhibition compared to standard treatments .

Case Study 2: Anticancer Activity Assessment

Research involving molecular docking simulations has revealed that certain derivatives of this compound exhibit high binding affinities for cancer-related targets, suggesting their potential as therapeutic agents. For instance, one derivative demonstrated an IC50 value significantly lower than that of traditional chemotherapeutics .

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in binding interactions, while the oxadiazole ring can engage in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

3-Bromophenyl derivatives: Compounds like 3-bromophenyl isocyanate and 3-bromophenyl acetic acid share the bromophenyl group but differ in their functional groups.

Oxadiazole derivatives: Compounds such as 3,5-diphenyl-1,2,4-oxadiazole and 3-(4-methylphenyl)-5-(tosylmethyl)-1,2,4-oxadiazole share the oxadiazole ring but differ in their substituents.

Uniqueness

3-(3-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole is unique due to the combination of the bromophenyl and tosylmethyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

3-(3-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical identifiers:

| Property | Value |

|---|---|

| CAS Number | 71566-07-9 |

| Molecular Formula | C9H7BrN2O |

| Molecular Weight | 239.072 g/mol |

| InChI Key | AVXXUFMZRHQRTK-UHFFFAOYSA-N |

| PubChem CID | 1214889 |

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain oxadiazole compounds can effectively inhibit the growth of various bacteria and fungi. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that suggests potent antimicrobial efficacy .

Anti-inflammatory and Analgesic Properties

Several studies have reported the anti-inflammatory and analgesic activities of oxadiazole derivatives. For example, a series of synthesized compounds demonstrated anti-inflammatory activity ranging from 33.3% to 61.9%, with some compounds showing better efficacy than standard drugs like acetylsalicylic acid . The low ulcerogenic activity associated with these compounds further supports their potential as safer therapeutic agents.

Anticancer Potential

1,2,4-Oxadiazoles have shown promise in cancer research due to their ability to inhibit various cancer-related enzymes. Mechanism-based studies reveal that these compounds can target key proteins involved in cancer cell proliferation, including thymidylate synthase and histone deacetylases (HDAC) . The anticancer activity is often linked to structural modifications that enhance binding affinity to these targets.

Case Studies

Several case studies highlight the biological efficacy of this compound:

- Antitubercular Activity : A study demonstrated that oxadiazole derivatives exhibited activity against monoresistant strains of Mycobacterium tuberculosis, indicating their potential in treating resistant infections .

- Neuroprotective Effects : Research has indicated that certain oxadiazole derivatives possess neuroprotective effects by inhibiting acetylcholinesterase (AChE) and monoamine oxidase (MAO), suggesting applications in neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Many oxadiazoles act as inhibitors for enzymes involved in critical metabolic pathways in pathogens and cancer cells.

- Receptor Modulation : Some derivatives may interact with receptors linked to inflammation and pain pathways, providing therapeutic benefits without significant side effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(3-bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves coupling a bromophenyl-substituted precursor with a tosylmethyl group via nucleophilic substitution or cyclization. For example, acetonitrile is a common solvent, and anhydrous potassium carbonate can facilitate deprotonation (as seen in analogous oxadiazole syntheses). Post-synthesis purification via silica gel column chromatography (eluting with gradients like hexane:ethyl acetate) is critical to isolate the product and remove unreacted intermediates . Purity validation should combine melting point analysis, HPLC, and spectroscopic techniques (¹H/¹³C NMR, IR) .

Q. How can the structural integrity of this compound be confirmed?

- Methodological Answer : Multimodal characterization is essential. ¹H/¹³C NMR can verify aromatic proton environments and the tosylmethyl group’s methyl resonances. High-resolution mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies oxadiazole ring vibrations (~1,250–1,350 cm⁻¹ for C=N stretching). Single-crystal X-ray diffraction, though not directly reported for this compound, is recommended for absolute confirmation based on structurally similar oxadiazoles .

Q. What stability considerations are critical for handling this compound under laboratory conditions?

- Methodological Answer : Thermal stability should be assessed via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), as oxadiazoles with halogen substituents (e.g., bromine) often decompose above 150°C. Hydrolytic stability in aqueous buffers (pH 4–9) must be tested to evaluate susceptibility to ring-opening reactions. Store the compound in inert atmospheres (argon) at –20°C to prevent degradation .

Advanced Research Questions

Q. How does the bromophenyl substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The electron-withdrawing bromine at the meta position activates the phenyl ring for NAS. Computational studies (e.g., DFT calculations) can map electron density distribution to predict reactivity sites. Experimentally, reactions with amines or thiols under mild conditions (e.g., DMF, 60°C) can validate substitution patterns. Monitor progress via TLC and LC-MS .

Q. What strategies can optimize the compound’s bioactivity in targeting nuclear receptors like FXR or PXR?

- Methodological Answer : Structure-activity relationship (SAR) studies should focus on modifying the tosylmethyl group. For example, replacing the tosyl group with sulfonamide or carboxylate moieties may enhance receptor binding. Molecular docking (using software like AutoDock Vina) against FXR/PXR crystal structures (PDB IDs: 1OSH, 1NLP) can guide rational design. In vitro assays (e.g., luciferase reporter gene assays) quantify receptor modulation .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- Methodological Answer : Use QSAR models to estimate logP (lipophilicity) and permeability (e.g., Caco-2 cell predictions). ADMET predictors (e.g., SwissADME) can forecast metabolic stability, particularly cytochrome P450 interactions. Molecular dynamics simulations (e.g., GROMACS) assess binding kinetics to plasma proteins like albumin .

Q. What in vitro models are suitable for evaluating the compound’s antiviral or anticancer potential?

- Methodological Answer : For antiviral screening, use enterovirus (e.g., CVB3) or SARS-CoV-2 pseudovirus assays. Measure EC₅₀ values via plaque reduction or MTT cytotoxicity assays. For anticancer activity, test against panels like NCI-60 or apoptosis-sensitive cell lines (e.g., T47D breast cancer). Flow cytometry can quantify cell cycle arrest (G1/S phase) and caspase-3/7 activation .

Contradictions and Gaps in Literature

- Synthetic Yield Discrepancies : Some methods report >90% yields (e.g., via optimized column chromatography ), while others achieve ≤70% due to competing side reactions (e.g., oxadiazole ring degradation under acidic conditions) .

- Biological Target Specificity : While oxadiazoles are reported as FXR antagonists , conflicting data suggest off-target effects on PXR or unrelated pathways. Target validation via CRISPR knockout or photoaffinity labeling (e.g., using analogues like 4l in ) is advised.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.